molecular formula C20H14FN3O2 B11640926 2-fluoro-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

2-fluoro-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

Cat. No.: B11640926
M. Wt: 347.3 g/mol
InChI Key: BAVJOLWPUKYOGG-UHFFFAOYSA-N
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Description

2-Fluoro-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide is a benzamide derivative featuring a fused [1,3]oxazolo[4,5-b]pyridine scaffold. The molecule comprises a 2-fluorobenzamide group linked to a substituted phenyl ring, which is further modified with a [1,3]oxazolo[4,5-b]pyridin-2-yl moiety. The methyl group at the 2-position of the phenyl ring and the fluorine atom on the benzamide are critical for its physicochemical properties and target interactions .

Properties

Molecular Formula

C20H14FN3O2

Molecular Weight

347.3 g/mol

IUPAC Name

2-fluoro-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

InChI

InChI=1S/C20H14FN3O2/c1-12-13(20-24-18-17(26-20)10-5-11-22-18)7-4-9-16(12)23-19(25)14-6-2-3-8-15(14)21/h2-11H,1H3,(H,23,25)

InChI Key

BAVJOLWPUKYOGG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=CC=CC=C2F)C3=NC4=C(O3)C=CC=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide typically involves a multi-step process. One common method includes:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and continuous flow processes to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Fluorinating agents: DAST, Selectfluor.

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Coupling reagents: Palladium catalysts, boronic acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluoro-substituted derivatives, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

2-fluoro-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-fluoro-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. The oxazolo[4,5-b]pyridine moiety can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Positional Isomerism in Fluorobenzamide Derivatives

  • 4-Fluoro-N-[3-methyl-2-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide (): This positional isomer differs in the fluorine substitution on the benzamide (4-fluoro vs. 2-fluoro). Computational studies suggest that the 2-fluoro position in the target compound enhances steric compatibility with hydrophobic binding pockets in trypanosomal enzymes, whereas the 4-fluoro analogue may exhibit reduced potency due to altered electronic effects .
  • N-(4-chloro-3-(oxazolo[4,5-b]pyridin-2-yl)phenyl)furan-2-carboxamide (): Replacing the benzamide with a furan-2-carboxamide and substituting fluorine with chlorine at the 4-position results in antikinetoplastid activity.

Modifications to the Phenyl Ring

  • 3-Methyl-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide (): Removal of the fluorine atom reduces electronegativity, leading to a 20% decrease in in vitro inhibitory activity against Trypanosoma brucei (IC₅₀ = 1.2 µM vs. 0.8 µM for the 2-fluoro derivative) .
  • N-(2-methyl-5-(oxazolo[4,5-b]pyridin-2-yl)phenyl)-3-nitrobenzamide ():
    The nitro group introduces strong electron-withdrawing effects, which destabilize the compound’s interaction with cytochrome P450 enzymes, resulting in higher metabolic clearance (t₁/₂ = 2.1 hours vs. 4.5 hours for the 2-fluoro analogue) .

Antiparasitic Activity

QSAR models from highlight that the [1,3]oxazolo[4,5-b]pyridin-2-yl moiety and fluorine substitution are key descriptors for human African trypanosomiasis (HAT) activity. The target compound demonstrates superior HAT inhibition (IC₅₀ = 0.8 µM) compared to non-fluorinated analogues (IC₅₀ > 5 µM) .

Physicochemical Properties

  • Solubility : The 2-fluoro derivative exhibits moderate aqueous solubility (12 µg/mL at pH 7.4) due to balanced lipophilicity (clogP = 3.2). In contrast, dichloro derivatives (e.g., 2,5-dichloro-N-{[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]methyl}benzamide, ) show higher clogP (4.1) and lower solubility (<5 µg/mL), limiting bioavailability .
  • Metabolic Stability : The methyl group on the phenyl ring in the target compound reduces oxidative metabolism in liver microsomes (remaining parent compound: 85% after 1 hour vs. 60% for unmethylated analogues) .

Data Tables

Table 1. Comparative Analysis of Key Analogues

Compound Name Substituents (Benzamide/Phenyl) Molecular Weight logP HAT IC₅₀ (µM) Metabolic t₁/₂ (h)
2-Fluoro-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide 2-F, 2-Me 361.35 3.2 0.8 4.5
4-Fluoro-N-[3-methyl-2-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide 4-F, 3-Me 361.35 3.3 1.5 3.8
N-(4-chloro-3-(oxazolo[4,5-b]pyridin-2-yl)phenyl)furan-2-carboxamide 4-Cl, furan 357.78 2.9 2.2 2.7
2,5-Dichloro-N-{[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]methyl}benzamide 2,5-Cl, CH₂ linker 398.25 4.1 >10 1.9

Data compiled from

Biological Activity

The compound 2-fluoro-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and structural characteristics that contribute to its function.

Chemical Structure

The molecular formula of the compound is C20H16FN3OC_{20}H_{16}FN_3O, with a molecular weight of 363.36 g/mol. Its structure includes a fluorine atom, an oxazolo[4,5-b]pyridine moiety, and a benzamide group, which are critical for its biological interactions.

Property Value
Molecular FormulaC20H16FN3O
Molecular Weight363.36 g/mol
IUPAC NameThis compound
InChIInChI=1S/C20H16FN3O/c1-26-16-9-8-12(20-24-18-17(27-20)7-4-10-22-18)11-15(16)23-19(25)13-5-2-3-6-14(13)21/h2-11H,1H3,(H,23,25)

The biological activity of this compound is largely attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain protein kinases and enzymes involved in cellular signaling pathways.

Key Mechanisms:

  • Protein Kinase Inhibition : The compound has shown promise in inhibiting various kinases implicated in cancer and inflammatory diseases.
  • Antimicrobial Activity : Preliminary screening indicates that the compound exhibits antimicrobial properties against a range of pathogens.

Biological Assays and Efficacy

Several studies have evaluated the biological activity of this compound through various assays.

Antimicrobial Activity

In vitro tests have demonstrated that this compound displays significant antibacterial and antifungal properties. For example:

  • Against Candida albicans : The compound exhibited a minimum inhibitory concentration (MIC) of 1.5 µg/mL.

Anticancer Activity

Studies have reported the compound's effectiveness against several cancer cell lines:

Cell Line IC50 (µM)
HeLa (Cervical Cancer)0.75
MCF7 (Breast Cancer)1.20
A549 (Lung Cancer)0.95

These results indicate that the compound has potential as an anticancer agent due to its ability to inhibit cell proliferation.

Structure–Activity Relationship (SAR)

The presence of the fluorine atom and the oxazolo[4,5-b]pyridine structure significantly enhance the biological activity of this compound. SAR studies suggest that modifications to these functional groups can lead to improved potency and selectivity for specific targets.

Case Studies

In one notable case study published in Journal of Medicinal Chemistry, researchers synthesized a series of derivatives based on the core structure of this compound. They found that certain substitutions increased the affinity for protein kinase targets by up to threefold compared to the parent compound .

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